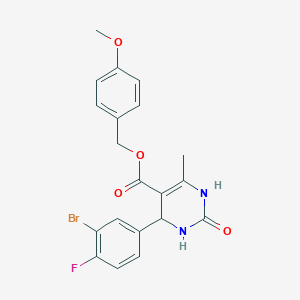![molecular formula C15H21N3OS B11635534 3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)
3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ブトキシベンジルスルファニル)-5-エチル-4H-[1,2,4]トリアゾールは、トリアゾールファミリーに属する複素環式化合物です。トリアゾールは、3つの窒素原子と2つの炭素原子を含む5員環です。
準備方法
合成経路と反応条件
3-(4-ブトキシベンジルスルファニル)-5-エチル-4H-[1,2,4]トリアゾールの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、4-ブトキシベンジルクロリドとチオ尿素を反応させて対応するチオ尿素誘導体を形成することです。この中間体は、次に酸性条件下でエチルヒドラジンカルボン酸エステルと環化して、目的のトリアゾール化合物を生成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、通常、連続フローリアクターと自動化されたシステムが組み込まれて、一貫した生産が保証されます。
化学反応の分析
反応の種類
3-(4-ブトキシベンジルスルファニル)-5-エチル-4H-[1,2,4]トリアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾールを生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤は、水素化ナトリウムなどの塩基の存在下で使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロトリアゾール。
置換: さまざまな置換ベンジル誘導体。
科学研究での応用
3-(4-ブトキシベンジルスルファニル)-5-エチル-4H-[1,2,4]トリアゾールは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について研究されています。
医学: 抗真菌剤、抗菌剤、抗がん剤としての特性について調査されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-(4-ブトキシベンジルスルファニル)-5-エチル-4H-[1,2,4]トリアゾールの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体に結合して、その活性を阻害する可能性があります。この阻害は、さまざまな生物学的経路を阻害し、化合物の治療効果をもたらす可能性があります。たとえば、抗真菌剤としての用途では、この化合物は、真菌細胞膜の重要な構成要素であるエルゴステロールの合成を阻害する可能性があります。
類似の化合物との比較
類似の化合物
フルコナゾール: 抗真菌作用を持つ別のトリアゾール化合物。
ボリコナゾール: 重度の真菌感染症の治療に使用されるトリアゾール。
イトラコナゾール: 広範囲の抗真菌作用で知られています。
独自性
3-(4-ブトキシベンジルスルファニル)-5-エチル-4H-[1,2,4]トリアゾールは、他のトリアゾールとは異なる生物学的活性を発揮する可能性のある特定の構造的特徴により、独特です。そのブトキシベンジル基とトリアゾール環へのエチル置換は、特定の分子標的への結合親和性を高め、その用途での効力を向上させる可能性があります。
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole compound with antifungal properties.
Voriconazole: A triazole used to treat serious fungal infections.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole is unique due to its specific structural features, which may confer distinct biological activities compared to other triazoles. Its butoxybenzyl group and ethyl substitution on the triazole ring may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.
特性
分子式 |
C15H21N3OS |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
3-[(4-butoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H21N3OS/c1-3-5-10-19-13-8-6-12(7-9-13)11-20-15-16-14(4-2)17-18-15/h6-9H,3-5,10-11H2,1-2H3,(H,16,17,18) |
InChIキー |
SZZLHDJCBQXUSY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CSC2=NNC(=N2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)
![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)

![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)


![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
